1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
Overview
Description
1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.19434270 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, while not directly identified in the searched papers, shares structural similarities with compounds investigated for various pharmacological activities. The synthesis and evaluation of related benzamide derivatives as serotonin 4 (5-HT4) receptor agonists highlight the exploration of piperidinecarboxamide compounds for potential gastrointestinal motility improvements, despite challenges in oral bioavailability due to poor intestinal absorption rates. This area of research is critical for developing new therapeutic agents that could manage gastrointestinal disorders more effectively (Sonda et al., 2003).
Antibacterial and Antimicrobial Applications
The synthesis of novel bis-α,β-unsaturated ketones and related compounds demonstrates the potential of furyl-containing molecules in antibacterial and antimicrobial applications. These compounds have been evaluated against various bacterial strains, revealing promising activities that could lead to the development of new antibacterial agents. Such research is vital for addressing the increasing resistance to existing antibiotics and discovering new treatment options (Altalbawy, 2013).
Novel Drug Development
The study and development of silicon analogs, such as the switch from carbon to silicon in drug molecules, exemplify innovative approaches to enhancing drug properties. For instance, the comparison between loperamide and its silicon analogue, sila-loperamide, in terms of pharmacokinetic and pharmacodynamic properties, showcases the potential benefits and challenges of sila-substitution in drug development. This research offers insights into how minor changes in molecular structure can significantly impact a drug's effectiveness, safety, and overall therapeutic value (Geyer et al., 2015).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-7-4-6-19(16-20)22-9-2-3-10-23(22)25-24(27)18-11-13-26(14-12-18)17-21-8-5-15-29-21/h2-10,15-16,18H,11-14,17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVJKJRJSSAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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